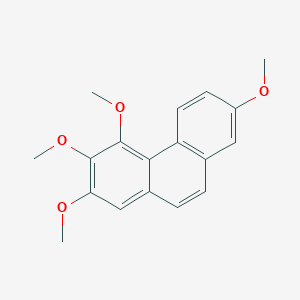

2,3,4,7-Tetramethoxyphenanthrene

Description

Properties

CAS No. |

97399-69-4 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

2,3,4,7-tetramethoxyphenanthrene |

InChI |

InChI=1S/C18H18O4/c1-19-13-7-8-14-11(9-13)5-6-12-10-15(20-2)17(21-3)18(22-4)16(12)14/h5-10H,1-4H3 |

InChI Key |

SZWNNHPMXYWRRE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3=C(C(=C(C=C3C=C2)OC)OC)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C(=C(C=C3C=C2)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological activity of methoxy-substituted phenanthrenes is highly dependent on the number and position of substituents. Key comparisons include:

Key Observations :

- Methoxy vs. Hydroxy Groups : Hydroxy substitutions (e.g., chrysotoxene) enhance polarity and antioxidant activity but reduce metabolic stability compared to methoxy groups .

- Positional Effects : 3,4,6,7-Tetramethoxy substitution (e.g., coryphenanthrine) alters electronic distribution, which may enhance binding to neuronal targets compared to 2,3,4,7-substituted derivatives .

Pharmacokinetic Profiles

- Oral Bioavailability: this compound has lower OB (39.09%) compared to flavanones like 4′,5,6,7-tetramethoxyflavanone (OB > 50%), likely due to higher hydrophobicity and poor absorption .

- Metabolic Stability : Methoxy groups resist phase I metabolism (e.g., demethylation) better than hydroxy groups, making this compound more stable in vivo than hydroxy-substituted analogs .

Preparation Methods

Reaction Conditions and Yields

-

Substrate : 2,3,4,7-Tetramethoxy-9,10-dimethylphenanthrene

-

Oxidizing Agent : Sodium dichromate (Na₂Cr₂O₇) in aqueous solution

-

Temperature : 180°C

-

Yield : 54% of 2,3,4,7-tetramethoxyphenanthrene-9,10-dicarboxylic acid anhydride, which is subsequently decarboxylated.

This method is limited by the need for high-temperature conditions and the formation of byproducts during decarboxylation.

Diels-Alder Cyclization with Styrenes and Benzoquinones

The Diels-Alder reaction between styrenes and benzoquinones provides a modular route to functionalized phenanthrenes. For this compound, regioselective methoxylation is critical.

Key Steps

-

Styrene Preparation : 3,4-Dimethoxystyrene derivatives are synthesized from veratrole (1,2-dimethoxybenzene).

-

Cycloaddition : Reaction with 1,4-benzoquinone in the presence of trichloroacetic acid as a catalyst.

-

Dehydrogenation : Aromaticity is achieved using excess benzoquinone or platinum catalysts.

Example Reaction Data

| Styrene Component | Quinone Component | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxystyrene | 1,4-Benzoquinone | Trichloroacetic acid | 45–72 |

This method allows for structural diversity but requires precise control over substituent positioning.

Palladium-Catalyzed Biaryl Coupling

Transition-metal-catalyzed coupling reactions enable the construction of the phenanthrene backbone. Aporphine alkaloids serve as precursors, with subsequent demethylation and oxidation steps.

Protocol Overview

Performance Metrics

This route is advantageous for generating chiral intermediates but involves complex purification steps.

Photocyclization of Stilbenes

Ultraviolet light-induced cyclization of stilbenes offers a stereocontrolled pathway. Methoxy-substituted stilbenes undergo [2+2] cycloaddition, followed by oxidation.

Experimental Details

Limitations

-

Low functional group tolerance.

-

Competing side reactions under prolonged irradiation.

Selective Methylation of Phenolic Intermediates

Methylation of dihydroxy-phenanthrenes using dimethyl sulfate or methyl iodide provides a straightforward route.

Case Study

Optimization Notes

-

Excess methylating agent improves yield but risks over-methylation.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity.

Comparative Analysis of Methods

The table below summarizes the efficiency and practicality of each approach:

| Method | Key Advantage | Limitation | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Oxidation of Methyl Derivatives | High regioselectivity | High-temperature conditions | 54 | Moderate |

| Diels-Alder Cyclization | Structural versatility | Requires stoichiometric oxidants | 45–72 | High |

| Palladium Coupling | Chiral center retention | Multi-step complexity | 28–35 | Low |

| Photocyclization | Stereochemical control | UV equipment dependency | 51 | Moderate |

| Selective Methylation | Simplicity | Limited to phenolic precursors | 68–77 | High |

Q & A

Basic: What are the primary natural sources and extraction methods for 2,3,4,7-tetramethoxyphenanthrene?

Answer:

this compound is a phenanthrene derivative isolated from medicinal orchids such as Dendrobium candidum and Bletilla striata . Extraction typically involves ethanol or methanol-based solvent systems combined with chromatographic techniques (e.g., silica gel column chromatography, HPLC). For example, Li et al. (2008) isolated this compound using methanol extraction followed by repeated silica gel purification . Advanced hyphenated techniques like UHPLC-QTRAP-MS/MS are recommended for identifying trace amounts in complex botanical matrices .

Basic: How is this compound synthesized, and what are key challenges in its chemical preparation?

Answer:

Synthetic routes often involve photocyclization of stilbene precursors or Stevens rearrangement of phenanthroquinolizidines . A notable method includes the diastereoselective installation of substituents via N-benzylation and Pictet-Spengler annulation . Challenges include regioselectivity in methoxy group retention during photolysis and achieving enantiomeric purity due to steric hindrance at the C-9 position .

Advanced: What methodological approaches resolve contradictions in reported binding affinities of this compound to kinase targets like EGFR and PIK3CA?

Answer:

While molecular docking studies suggest poor binding to EGFR and PIK3CA (Vina scores less favorable than other B. striata compounds) , discrepancies may arise from force field parameterization or ligand conformational sampling. To resolve this:

- Use orthogonal assays (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC]) to validate binding thermodynamics.

- Conduct alanine scanning mutagenesis on kinase domains to identify critical residues for interaction.

- Compare results with structurally analogous phenanthrenes (e.g., 2,3,5,6-tetramethoxyphenanthrene-1,7-diol, which shows potent CDK1 inhibition) .

Advanced: How does the methoxy substitution pattern influence the bioactivity of this compound compared to other tetramethoxyphenanthrene isomers?

Answer:

The position and number of methoxy groups dictate solubility, membrane permeability, and target engagement. For example:

| Isomer | Key Bioactivity | Evidence Source |

|---|---|---|

| 2,3,4,7-Tetramethoxy | Low oral bioavailability (0.86%) | |

| 1,2,7,8-Tetramethoxy | Enhanced photostability | |

| 2,3,5,6-Tetramethoxy-1,7-diol | CDK1 inhibition (IC50 = 0.07 μM) |

The 2,3,4,7 isomer’s poor bioavailability may stem from steric hindrance limiting intestinal absorption .

Basic: What analytical techniques are recommended for quantifying this compound in plant extracts?

Answer:

- UHPLC-QTRAP-MS/MS : Enables quantification at low concentrations (detection limit ~0.1 ng/mL) with multi-reaction monitoring (MRM) .

- NMR spectroscopy : Assigns methoxy group positions via ¹H-¹H COSY and HMBC correlations .

- HPLC-DAD : Validates purity using UV spectra (λmax ~280 nm for phenanthrenes) .

Advanced: How can researchers optimize experimental designs to evaluate the anti-inflammatory efficacy of this compound in vivo?

Answer:

- Model Selection : Use DSS-induced colitis models (as in B. striata studies) with mesalazine as a positive control .

- Dose-Response Analysis : Test 50–400 mg/kg doses to identify therapeutic windows without toxicity .

- Biomarker Profiling : Measure IL-6, TNF-α, and myeloperoxidase (MPO) activity in colon tissue .

- Pharmacokinetic Studies : Track plasma concentrations via LC-MS to correlate exposure with efficacy .

Advanced: What computational strategies predict the metabolic fate of this compound?

Answer:

- In Silico Metabolism Prediction : Use tools like GLORY or ADMET Predictor™ to identify potential phase I/II metabolites (e.g., demethylation or glucuronidation).

- Docking with CYP450 Isozymes : Simulate interactions with CYP3A4/2C9 to predict demethylation sites .

- Validate with Microsomal Assays : Incubate with human liver microsomes and analyze via HR-MS .

Basic: What are the known pharmacological activities of this compound?

Answer:

- Anti-inflammatory : Reduces colitis symptoms in murine models by modulating NF-κB signaling .

- Anticancer : Inhibits metastasis in lung cancer models at 400 mg/kg doses .

- Low Bioavailability : Oral bioavailability <1% due to poor solubility and first-pass metabolism .

Advanced: How do structural modifications of this compound enhance its drug-likeness?

Answer:

- Prodrug Synthesis : Introduce ester groups at methoxy positions to improve solubility (e.g., acetyl or PEG-ylated derivatives).

- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to bypass bioavailability limitations .

- Hybrid Molecules : Conjugate with known kinase inhibitors (e.g., gefitinib) to enhance target specificity .

Advanced: What contradictions exist in the literature regarding the mechanism of action of this compound, and how can they be addressed?

Answer:

Contradictions arise from:

- Target promiscuity : Reported effects on both NF-κB and kinase pathways .

- Species-specific responses : Murine models show efficacy absent in human cell lines .

Resolution Strategies : - CRISPR-Cas9 Knockout Models : Validate target necessity in human macrophages or cancer cells.

- Phosphoproteomics : Identify downstream signaling hubs via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.